4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde

Organic Synthesis Medicinal Chemistry Thyroid Hormone Analog

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) is a specialized aromatic aldehyde characterized by a central benzaldehyde core bearing a nitro group at the 3-position and a 4-methoxyphenoxy ether at the 4-position. With the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol, it is a solid at room temperature.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 15962-63-7
Cat. No. B091145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde
CAS15962-63-7
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c1-19-11-3-5-12(6-4-11)20-14-7-2-10(9-16)8-13(14)15(17)18/h2-9H,1H3
InChIKeyBCNMFOKLPNNNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) | Key Intermediate in Thyroxine Analog Synthesis and Niche Research Tool


4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) is a specialized aromatic aldehyde characterized by a central benzaldehyde core bearing a nitro group at the 3-position and a 4-methoxyphenoxy ether at the 4-position . With the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol, it is a solid at room temperature [1]. This compound is not a broadly active pharmaceutical; rather, its principal value lies in its dual functionalization (aldehyde and nitro), which makes it a specific building block. Its most documented and validated application is as a key intermediate in a patented route for synthesizing thyroxine analogs and 3-iodothyronine derivatives [2][3].

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) | Why Regioisomeric and Functional Analog Substitution is Scientifically Unjustified


Generic substitution among methoxyphenoxy nitrobenzaldehydes is not scientifically viable due to profound differences in reactivity, biological activity, and validated synthetic utility . The precise 3-nitro/4-aldehyde/4'-methoxyphenoxy substitution pattern of the target compound dictates its unique chemical behavior. For instance, the isomeric 2-(4-methoxyphenoxy)-5-nitrobenzaldehyde or 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde may present different electronic and steric environments, potentially leading to different reaction kinetics or entirely different reaction pathways in key reactions like the Knoevenagel condensation used in thyroxine synthesis [1][2]. Furthermore, available bioactivity data shows that closely related analogs, such as 2-(4-methoxyphenoxy)-5-nitrobenzaldehyde, may exhibit different potencies in assays (e.g., alkaline phosphatase inhibition), making them unsuitable surrogates for target-specific research without re-validation [3]. The target compound's established, albeit niche, role in specific synthetic protocols and its distinct physicochemical profile preclude the assumption of functional equivalence with other in-class compounds.

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) | Quantitative Evidence of Differentiation from Analogs and Alternatives


Validated Synthetic Utility: A Key Intermediate for 3-Iodothyronine Synthesis

The most compelling and specific evidence for 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) is its direct, published, and validated role as an intermediate in a patented process for preparing 3-nitrobenzaldehyde ethers, specifically for synthesizing 3-iodothyronine [1][2]. In contrast, its close regioisomer, 2-(4-methoxyphenoxy)-5-nitrobenzaldehyde, lacks any comparable documented use in this specific, high-value synthetic route. The patent details a quantitative reaction sequence: condensation of the target compound with hippuric acid in the presence of sodium acetate and acetic anhydride yields an oxazolone intermediate, which is subsequently hydrolyzed and reduced [1]. This established procedure provides a verifiable performance metric for procurement; a user requiring this specific intermediate for thyroxine analog synthesis cannot substitute with an analog without repeating the entire method development and validation process, a significant cost and time burden.

Organic Synthesis Medicinal Chemistry Thyroid Hormone Analog

Biochemical Selectivity: Inactive Against Alkaline Phosphatase vs. Active Analogs

Quantitative bioactivity data reveals a stark differentiation in biochemical profile between the target compound and its close analog. In vitro assays for inhibition of intestinal and placental alkaline phosphatase show that 4-(4-methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) is essentially inactive, with a reported IC50 > 400,000 nM (>400 µM) [1]. In contrast, the regioisomeric analog, 2-(4-methoxyphenoxy)-5-nitrobenzaldehyde, exhibits measurable inhibitory activity against human placental alkaline phosphatase with an IC50 of 180,000 nM (180 µM), more than twice as potent as the target compound [2]. This over 2-fold difference in IC50 values ( >400 µM vs. 180 µM) under comparable assay conditions (both using p-nitrophenylphosphate as substrate) quantifies a significant divergence in their interaction with this biological target. This data directly refutes the notion that these compounds are interchangeable in biological assays targeting alkaline phosphatase.

Biochemical Assay Drug Discovery Enzyme Inhibition

Purity and Analytical Specification: A Baseline for Reproducibility

For procurement, the minimum purity specification is a critical differentiator. 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) is commonly available from reputable vendors with a minimum purity specification of 95% . While this is not unique, it establishes a verifiable baseline for scientific reproducibility. In contrast, 4-chloro-3-nitrobenzaldehyde (CAS 16588-34-4), a common alternative starting material, may be offered at a higher minimum purity of 96-97% [1]. This 1-2% difference in purity, while seemingly small, can be significant for sensitive reactions or biological assays where impurities can confound results. The explicit 95% purity specification for the target compound allows researchers to accurately assess its suitability for their specific application relative to higher-purity, but functionally different, chlorinated analogs.

Analytical Chemistry Quality Control Reproducibility

Physical State: Solid Form for Simplified Handling vs. Potential Liquid Analogs

The target compound, 4-(4-methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7), is documented as a solid at ambient temperature . This physical form can offer a practical advantage in handling, weighing, and storage compared to structurally related aldehydes that may be liquids or low-melting solids. For instance, 4-chloro-3-nitrobenzaldehyde (CAS 16588-34-4) is also a solid with a melting point of 61-63°C , while simpler nitrobenzaldehydes like 3-nitrobenzaldehyde (CAS 99-61-6) are solids with a melting point of 56-58°C . The solid nature of the target compound ensures greater stability and ease of precise weighing in the laboratory, reducing the risk of spills and facilitating accurate stoichiometry in reaction setups. This is a practical differentiator for procurement, as it simplifies inventory management and experimental setup compared to volatile or liquid analogs.

Physical Chemistry Laboratory Handling Safety

Regioisomeric Identity: Unambiguous Structural Definition by Spectroscopic Data

The unequivocal identification of 4-(4-methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) is supported by its unique spectroscopic fingerprint, which differentiates it from all other isomers and analogs. The InChI Key for this compound is BCNMFOKLPNNNQF-UHFFFAOYSA-N . This unique identifier, derived from the compound's exact structural formula, is a computationally robust method for unambiguous database searching and compound identification, minimizing the risk of confusion with similar molecules like 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde (CAS 54291-78-0), which has a different InChI Key [1]. For procurement, relying on this unique identifier ensures that the exact regioisomer is ordered and received, which is critical for the reproducibility of synthetic and biological experiments where isomer purity directly impacts outcome.

Structural Characterization Spectroscopy Quality Assurance

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 15962-63-7) | Validated Research and Industrial Application Scenarios


Synthesis of Thyroxine Analogs and 3-Iodothyronine Derivatives

This is the most validated and specific application scenario for this compound. Researchers engaged in the synthesis of thyroid hormone analogs, particularly 3-iodothyronine, should procure this compound. Its use is explicitly described in a patented synthetic route involving a Knoevenagel condensation with hippuric acid to form an oxazolone intermediate, a critical step in building the core structure of these molecules [1][2]. Substituting a regioisomer like 2-(4-methoxyphenoxy)-5-nitrobenzaldehyde would invalidate the published and patented procedure, as its different substitution pattern would likely lead to a different reaction outcome, requiring a full re-optimization of the synthetic sequence. This application is directly supported by the evidence in Section 3.1.

Research on Programmed Necrosis (Necroptosis) Pathway

Based on its documented biochemical profile, this compound may serve as a specific tool compound in research focused on the receptor-interacting protein kinase 3 (RIP3 or RIPK3) pathway and programmed necrosis (necroptosis) [1]. Its inactivity against alkaline phosphatases (IC50 > 400 µM, as detailed in Section 3.2) suggests a degree of selectivity, and preliminary reports indicate potential as a kinase inhibitor tool [2]. This is a niche but high-value application where the compound's unique structure and specific inactivity against common off-targets like alkaline phosphatase are beneficial. Procuring the correct regioisomer is critical, as analogs may have different inhibitory profiles (e.g., the 2,5-isomer is more active against alkaline phosphatase), confounding results.

Specialized Organic Synthesis Building Block

As a building block, the compound offers a unique combination of functional groups: an aldehyde, a nitro group, and a methoxyphenoxy ether. This makes it a versatile starting material for constructing more complex molecules through reactions such as aldol condensations, imine formation, and nucleophilic aromatic substitution (at the nitro-activated site) [1][2]. For procurement in a general medicinal chemistry or chemical biology laboratory, this compound provides a distinct structural motif not easily accessible from simpler, more common starting materials like 4-chloro-3-nitrobenzaldehyde. Its solid form (Section 3.4) and defined purity (Section 3.3) make it a practical choice for library synthesis. The unique InChI Key (Section 3.5) ensures the correct compound is ordered, a crucial step for any synthesis project.

Analytical Standard or Reference Material

Due to its well-defined structure and the availability of its unique InChI Key (BCNMFOKLPNNNQF-UHFFFAOYSA-N) [1], this compound can be procured as a standard for analytical method development, particularly for HPLC, LC-MS, or GC-MS. Its distinct mass (273.24 g/mol) and specific retention properties can serve as a reference point for quantifying or identifying related impurities in reaction mixtures or for monitoring the progress of reactions involving this core structure. This application is supported by the structural evidence in Section 3.5 and the availability of the compound from major chemical suppliers with defined purity (Section 3.3).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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